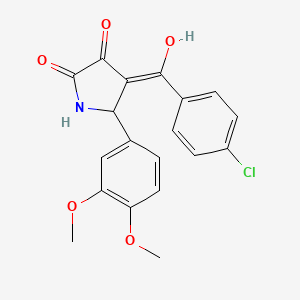![molecular formula C16H31NO2 B5376286 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol)](/img/structure/B5376286.png)
1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol), also known as DMDOIP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of amyloid-beta plaques in the brain. It has also been shown to increase the yield of crops and improve their resistance to stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) is its potential as a multifunctional compound with applications in various fields. However, its synthesis method is complex and involves the use of toxic reagents, which can limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol), including:
1. Further studies on its mechanism of action and potential use as a therapeutic agent for cancer and Alzheimer's disease.
2. Development of more efficient and environmentally friendly synthesis methods for 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol).
3. Studies on the potential use of 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) in the synthesis of MOFs with specific properties.
4. Investigation of the potential use of 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) as a plant growth regulator for a wider range of crops.
Conclusion:
In conclusion, 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) is a synthetic compound with potential applications in various fields, including medicinal chemistry, material science, and agriculture. Its synthesis method is complex, but it has shown promising results in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) can be synthesized through a multistep process involving the reaction of 3,7-dimethyl-2,6-octadienal with isopropylamine and formaldehyde. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol).
Wissenschaftliche Forschungsanwendungen
1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) has shown promising results as a potential anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta plaques in the brain.
In material science, 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs), which are porous materials with a wide range of applications, including gas storage and separation, catalysis, and drug delivery.
In agriculture, 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) has shown potential as a plant growth regulator, as it has been shown to increase the yield of crops such as wheat and rice.
Eigenschaften
IUPAC Name |
1-[[(2E)-3,7-dimethylocta-2,6-dienyl]-(2-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2/c1-13(2)7-6-8-14(3)9-10-17(11-15(4)18)12-16(5)19/h7,9,15-16,18-19H,6,8,10-12H2,1-5H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZINQFSDGIYIW-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC=C(C)CCC=C(C)C)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN(C/C=C(\C)/CCC=C(C)C)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-(4-methyl-1-piperazinyl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-amine](/img/structure/B5376203.png)
![7-[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5376208.png)

![N-(3-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5376221.png)


![1-[(4-fluorophenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane](/img/structure/B5376252.png)
![7-(1,3-benzodioxol-5-yl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5376258.png)

![2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5376270.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5376278.png)

![4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5376296.png)
![N-[2-(dimethylamino)ethyl]-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B5376299.png)